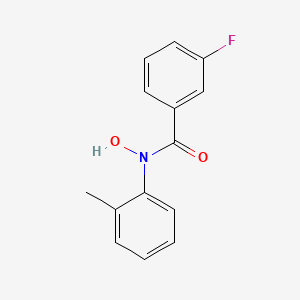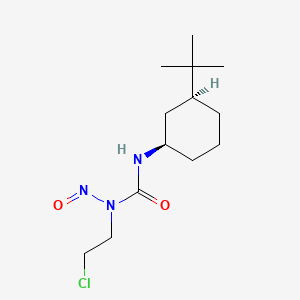
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a tert-butyl group, a chloroethyl group, and a nitrosourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the chloroethyl group: The chloroethyl group is added through nucleophilic substitution reactions.
Formation of the nitrosourea moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea involves its interaction with molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Used in cancer treatment with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other nitrosoureas.
Eigenschaften
CAS-Nummer |
74751-36-3 |
|---|---|
Molekularformel |
C13H24ClN3O2 |
Molekulargewicht |
289.80 g/mol |
IUPAC-Name |
3-[(1R,3S)-3-tert-butylcyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H24ClN3O2/c1-13(2,3)10-5-4-6-11(9-10)15-12(18)17(16-19)8-7-14/h10-11H,4-9H2,1-3H3,(H,15,18)/t10-,11+/m0/s1 |
InChI-Schlüssel |
LTXPNHSMRSFKEW-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1CCC[C@H](C1)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C)(C)C1CCCC(C1)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
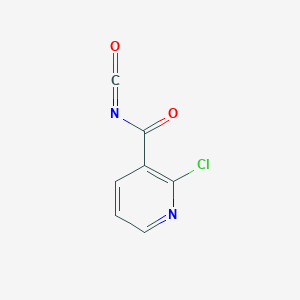
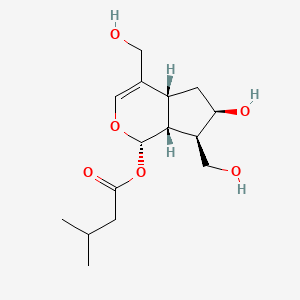
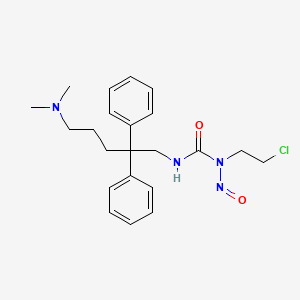

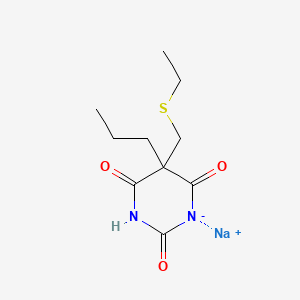

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)

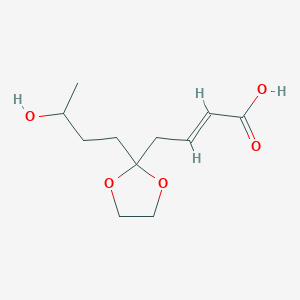
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
